Demeton-O-methyl sulfone
Description
Contextualization within Organophosphorus Compounds and Pesticide Metabolites
Demeton-O-methyl sulfone is an organophosphorus compound chemically identified by its molecular formula C₆H₁₅O₅PS₂. lgcstandards.com It is recognized within the field of chemical research primarily as a significant metabolite of the insecticide Demeton-O-methyl. ontosight.ai The formation of this compound occurs in biological and environmental systems through the oxidation of its parent compound. This metabolic process involves the conversion of the thioether group to a sulfoxide (B87167) and subsequently to a more stable sulfone. wikipedia.org
As a member of the organophosphorus class, this compound's chemical structure features a phosphorothioate (B77711) core. Its primary mechanism of action, a characteristic shared with many organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase. ontosight.ai This inhibition disrupts the normal breakdown of the neurotransmitter acetylcholine (B1216132). The sulfone derivative is noted for being more oxidized and chemically stable than Demeton-O-methyl, which contributes to its persistence as a metabolite in the environment. Regulatory methods often quantify sulfones like this compound as residues in agricultural products and water.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 25476-48-6 lgcstandards.com |
| Molecular Formula | C₆H₁₅O₅PS₂ lgcstandards.com |
| Molecular Weight | 262.284 g/mol |
| IUPAC Name | 2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane |
| Classification | Organophosphorus compound, Pesticide metabolite ontosight.ai |
Historical Perspective of Demeton (B52138) Isomers and Related Sulfones in Agricultural Chemistry
The history of this compound is intrinsically linked to the development and use of the demeton family of insecticides. The parent compound, Demeton, was introduced by Bayer in 1951 under the trade name Systox and was notable for being the first systemic insecticide. wikipedia.org Systemic insecticides are absorbed and translocated within a plant, making the plant's tissues toxic to feeding insects. wikipedia.org Demeton itself is a mixture of two isomers: the thiono isomer (Demeton-O) and the thiolo isomer (Demeton-S). wikipedia.orggezondheidsraad.nl
Subsequently, the methyl analogs, Demeton-S-methyl and Demeton-O-methyl, were developed. Initially, they were often used in a 70:30 mixture. wikipedia.org Research revealed that the Demeton-S-methyl isomer was more potent against insects, which led to the predominant use of the purified S-isomer in agriculture after 1957. wikipedia.org
Early metabolic studies on plants and animals in the 1950s were crucial in understanding the efficacy of these pesticides. Researchers discovered that both the Demeton-O and Demeton-S isomers were metabolized into their corresponding sulfoxide and sulfone derivatives. gezondheidsraad.nlinchem.org These oxidized metabolites, including this compound, were found to be potent cholinesterase inhibitors themselves and were identified as the principal toxic agents within the plant tissues. inchem.org The formation of these persistent and biologically active sulfones from the parent isomers was a key aspect of the systemic insecticidal action of the demeton family of compounds. inchem.org Due to toxicity concerns, the registration for the active ingredient demeton was canceled by the United States Environmental Protection Agency in 1998. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(7,8)6-5-11-12(13,9-2)10-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYAMFNNOTGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOP(=S)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865223 | |
| Record name | Demeton-O-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25476-48-6 | |
| Record name | Demeton O-methyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025476486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-O-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETON-O-METHYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C770NNA46K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Formation and Transformation
Oxidative Biotransformation from Parent Compounds
The primary pathway for the formation of Demeton-O-methyl sulfone is through the oxidative metabolism of its parent compound, Demeton-O-methyl. This biotransformation is a sequential oxidation process that increases the polarity of the molecule. The metabolism of the related isomer, Demeton-S-methyl, follows a similar oxidative sequence to produce its corresponding sulfone. wikipedia.orgnih.govnih.gov
The initial step in the biotransformation is the oxidation of the thioether group (R-S-R') present in the side chain of the parent compound. wikipedia.org In both Demeton-O-methyl and Demeton-S-methyl, this reaction converts the thioether into a sulfoxide (B87167) (R-SO-R'). wikipedia.orgagropages.com This primary oxidation is a critical activation step, often mediated by enzymatic systems within the organism. The resulting intermediate for Demeton-S-methyl is known as oxydemeton-methyl (B133069). nih.govagropages.com
Following the initial oxidation, the sulfoxide metabolite undergoes a second oxidation step. wikipedia.org The sulfoxide group is further oxidized to a sulfone group (R-SO₂-R'). nih.govwikipedia.org This conversion results in the formation of this compound from the Demeton-O-methyl pathway, or Demeton-S-methyl sulfone from the Demeton-S-methyl pathway. nih.govagropages.com Sulfones are generally more stable and persistent in the environment compared to their sulfoxide or thioether precursors due to their resistance to further oxidation.
| Transformation Step | Parent Compound | Functional Group Change | Metabolite |
| Primary Oxidation | Demeton-S-methyl | Thioether (–S–) → Sulfoxide (–SO–) | Demeton-S-methyl sulfoxide (Oxydemeton-methyl) |
| Secondary Oxidation | Demeton-S-methyl sulfoxide | Sulfoxide (–SO–) → Sulfone (–SO₂–) | Demeton-S-methyl sulfone |
Isomeric Relationships and Metabolic Interconversions (Demeton-O-methyl vs. Demeton-S-methyl Pathways)
Demeton (B52138) is a mixture of two isomers: the thiono isomer, Demeton-O, and the thiolo isomer, Demeton-S. wikipedia.org Similarly, Demeton-methyl exists as Demeton-O-methyl and Demeton-S-methyl. These isomers differ in the placement of the sulfur atom within the phosphate (B84403) ester linkage.
Demeton-O-methyl : Features a P=S (thiono) bond and an ether linkage in the side chain.
Demeton-S-methyl : Features a P=O (thiolo) bond and a thioether linkage in the side chain. wikipedia.org
Both isomers undergo analogous metabolic pathways involving the oxidation of the ethylthioethyl side chain. wikipedia.orginchem.org The thioether sulfur is oxidized first to a sulfoxide and then to a sulfone in both isomers. nih.govinchem.org Studies have shown that the biochemical mechanisms are similar across different biological systems, including mammals, insects, and plants, with the primary differences being the rate of metabolism. inchem.org
A key interconversion is the thermal isomerization of Demeton-O to Demeton-S. wikipedia.org This rearrangement can also occur for the methyl-substituted analogues. This conversion is significant because the thiolo (S) isomer is often a more potent inhibitor of acetylcholinesterase.
| Isomer | Initial Structure | Metabolic Pathway | Final Metabolite |
| Demeton-O-methyl | P=S (Thiono) | Thioether → Sulfoxide → Sulfone | This compound |
| Demeton-S-methyl | P=O (Thiolo) | Thioether → Sulfoxide → Sulfone | Demeton-S-methyl sulfone |
Enzymatic and Non-Enzymatic Transformation Mechanisms
The transformation of demeton compounds is facilitated by both enzymatic and non-enzymatic processes.
Enzymatic Mechanisms: The oxidative biotransformation of the thioether to sulfoxide and sulfone is primarily an enzymatic process. nih.gov The key enzymes involved in the metabolism of organophosphorus pesticides belong to the cytochrome P450 monooxygenase (CYP450) family. These enzymes are crucial for the detoxification of foreign compounds in the liver of vertebrates and in various tissues of insects and plants. Other enzymes, such as hydrolases and esterases, can also play a role in the degradation of the ester linkages in the molecule, although the oxidation of the side chain is a dominant pathway. researchgate.net Microbial degradation can also occur, involving enzymes like oxidases and hydrolases that break down the pesticide into less toxic metabolites. researchgate.net
Non-Enzymatic Mechanisms: Non-enzymatic transformations can also occur. Hydrolysis is a significant degradation pathway for Demeton-S-methyl, particularly in alkaline conditions. wikipedia.orgagropages.com The stability of the compound decreases as the pH increases. While the oxidation to sulfone is primarily enzymatic, chemical oxidation can occur under certain environmental conditions. Once formed, the sulfone metabolite is chemically stable and more resistant to further environmental or metabolic degradation.
Environmental Fate and Degradation Dynamics
Persistence and Stability in Environmental Compartments
The persistence of Demeton-O-methyl sulfone in the environment is a key factor in its risk assessment. As a degradation product of Demeton-S-methyl, its potential to persist can affect wildlife and ecosystems, necessitating monitoring to prevent adverse impacts hpc-standards.com.
Comparative Environmental Stability with Related Sulfoxides and Thioethers
The metabolic pathway for demeton (B52138) compounds in various organisms involves the oxidation of the thioether group to a sulfoxide (B87167) and subsequently to a sulfone inchem.org. This transformation is a common mechanism for organophosphate insecticides like Demeton-S-methyl fao.org. The oxidation from the parent thioether (e.g., Demeton-S-methyl) to the sulfoxide (Oxydemeton-methyl) and then to the sulfone (Demeton-S-methyl sulfone) generally increases the polarity of the molecule.
While direct comparative stability data for this compound is scarce, studies on the parent compounds provide some context. Demeton-S-methyl itself is considered not to persist in the environment wikipedia.org. Its degradation involves oxidation to the more stable sulfoxide and sulfone. In one study on cabbages treated with Oxydemeton-methyl (B133069) (the sulfoxide), the sulfone metabolite was detected, indicating its formation and transient stability in plant tissues fao.org. Generally, the sulfone metabolite is considered part of the total toxic residue of the parent insecticide fao.org.
Factors Influencing Environmental Persistence
Several environmental factors are known to influence the persistence of organophosphate pesticides and their metabolites, including this compound.
Soil Type and Composition: The presence of organic matter and clay content in soil can affect the adsorption and bioavailability of pesticides, thereby influencing their degradation rates.
pH: The stability of organophosphate esters is highly dependent on pH. Hydrolysis is a key degradation pathway, which is significantly influenced by the acidity or alkalinity of the soil and water.
Temperature: Higher temperatures generally increase the rates of both chemical (hydrolytic) and microbial degradation.
Microbial Activity: The presence and activity of soil and water microorganisms are crucial for the biodegradation of these compounds. The availability of nutrients, oxygen, and moisture will dictate the rate of microbial breakdown.
Degradation Kinetics and Half-lives
The rate at which this compound degrades in the environment is a measure of its persistence. The half-life (the time it takes for 50% of the compound to degrade) is a common metric, though it can vary widely with environmental conditions epa.gov.
Hydrolytic Degradation Pathways and Influencing Factors (pH, Temperature)
Hydrolysis is a primary pathway for the degradation of organophosphate insecticides. For the parent compound, Demeton-S-methyl, hydrolysis is slow in acidic and neutral aqueous media but rapid in alkaline media nih.gov. The hydrolysis half-life of Demeton-S-methyl at 22°C is 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9 nih.gov. At a higher temperature of 70°C, 50% hydrolysis occurs in 4.9 hours at pH 3 and 1.25 hours at pH 9 nih.gov.
For other organophosphates like methyl parathion, the rate of degradation also accelerates significantly as pH and temperature increase nih.gov. It is expected that this compound would follow a similar pattern, being more susceptible to hydrolysis under alkaline conditions. The degradation pathway would likely involve the cleavage of the phosphate (B84403) ester bond.
Hydrolysis Half-life of the Related Compound Demeton-S-methyl at 22°C
| pH | Half-life (days) |
|---|---|
| 4 | 63 |
| 7 | 56 |
Microbial Degradation in Soil and Water Systems (Aerobic and Anaerobic)
Microbial action is a significant route for the degradation of demeton compounds in the environment. In aerobic soil studies of the related compound Oxydemeton-methyl, it degraded with a calculated half-life of 3.2 days fao.org. The degradation led to the formation of several products, including the ODM sulfone, which appeared as a minor product with a maximum concentration of 6% fao.org. Further degradation in soil leads to the formation of sulfonic acids and eventual mineralization to carbon dioxide fao.org.
The general process in soil involves oxidation to the sulfone, followed by cleavage of the P-S linkage fao.org. This indicates that while this compound is formed, it is also subject to further microbial degradation. The rate and extent of this degradation depend on the specific microbial communities present and the environmental conditions mdpi.com. Under anaerobic conditions, degradation pathways can differ, often involving reductive processes epa.gov. However, specific studies on the anaerobic degradation of this compound are lacking.
Major and Minor Degradation Products of Oxydemeton-methyl in Aerobic Soil
| Compound | Maximum Level (% of Applied Radioactivity) |
|---|---|
| 2-(ethylsulfinyl)ethanesulfonic acid (M 09) | 30% |
| 2-(ethylsulfonyl)ethanesulfonic acid (M 10) | 26% |
| ODM sulfone (M 01) | 6% |
| 1-(ethylsulfinyl)-2-(methylsulfinyl)ethane (M 03) | 1% |
| 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane (M 04) | 1% |
Photolytic Degradation Mechanisms and Significance
Photolysis, or degradation by sunlight, can be an important environmental fate process for some pesticides. However, for the demeton family, it appears to be a minor pathway. Studies on Oxydemeton-methyl have shown that photolytic processes account for little, if any, of its degradation fao.org. The parent compound, Demeton-S-methyl, does not have strong absorption bands in the environmentally relevant UV spectrum, suggesting that direct photolysis is not a significant degradation route nih.gov. Given the structural similarities, it is unlikely that this compound would be significantly susceptible to direct photolytic degradation. Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, could potentially contribute to its degradation in aquatic environments, as seen with other organophosphates, but specific data are not available nih.gov.
Environmental Partitioning and Mobility of this compound
This compound is a metabolite of the organophosphate insecticide demeton-S-methyl and its sulfoxide, oxydemeton-methyl inchem.org. The environmental behavior of this specific sulfone is intrinsically linked to its parent compounds. Data specifically characterizing the environmental fate of this compound is limited, and much of the understanding of its mobility and partitioning is inferred from studies on demeton-S-methyl and oxydemeton-methyl herts.ac.ukherts.ac.uk.
Soil Adsorption and Desorption Characteristics
For instance, the parent compound, demeton-S-methyl, has a measured Koc value of 31, which suggests it is expected to have very high mobility in soil nih.gov. Another related compound, demeton-S, has a reported Koc of 70, indicating high mobility, while demeton-O has a Koc of 387, suggesting moderate mobility nih.gov. The process of oxidation from the parent thioether (demeton-S-methyl) to the sulfoxide (oxydemeton-methyl) and then to the sulfone (this compound) generally increases the polarity of the molecule. This increased polarity would theoretically lead to weaker adsorption to soil particles and thus a lower Koc value, suggesting that this compound likely has high mobility in soil.
Table 1: Soil Adsorption Coefficients (Koc) for Demeton-related Compounds
| Compound | Koc Value | Mobility Classification |
|---|---|---|
| Demeton-S-methyl | 31 | Very High |
| Demeton-S | 70 | High |
Leaching Potential in Terrestrial Systems
The potential for a chemical to leach through the soil profile into groundwater is a critical aspect of its environmental risk. The high water solubility and expected low soil adsorption of this compound suggest a potential for leaching. However, field data indicates that rapid degradation often limits the extent of leaching for its parent compounds and related metabolites.
In field dissipation studies of oxydemeton-methyl, neither the parent compound nor its sulfone metabolite were detected below a soil depth of 6 inches or for longer than 14 days post-application regulations.gov. This suggests that degradation was the primary route of dissipation, effectively mitigating the potential for significant leaching regulations.gov. While organophosphorus insecticides can bind well to soils with high organic content, their relatively short persistence, ranging from hours to a few months, means that leaching is not typically a major environmental fate process orst.edu. The rapid breakdown of these compounds in the soil environment is a key factor that limits their downward movement waterquality.gov.au.
Aquatic Transport and Distribution
Once in an aquatic system, the transport and distribution of this compound would be governed by its high water solubility and low potential for bioconcentration. The parent compound, demeton-S-methyl, hydrolyzes rapidly, particularly under alkaline conditions waterquality.gov.au.
Studies on the degradation of oxydemeton-methyl under anaerobic aquatic conditions showed that the parent compound degraded quickly regulations.gov. However, other major metabolites were observed to persist, with one reaching a maximum concentration of 17.6% of the applied amount by 9 months, indicating that while the initial compounds may disappear, their transformation products can remain in the water column regulations.gov. Given that this compound is a stable oxidation product, it could exhibit some persistence in aquatic environments following its formation from parent compounds.
Ecotoxicological Mechanisms and Environmental Impact on Non Human Biota
Acetylcholinesterase Inhibition in Ecologically Relevant Organisms
Demeton-O-methyl sulfone is an organophosphate insecticide and a metabolite of other pesticides like demeton-S-methyl. herts.ac.ukfao.org Its primary mechanism of toxicity in insects and non-target organisms is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. herts.ac.ukherts.ac.ukherts.ac.uk This inhibitory action is a hallmark of organophosphate compounds. waterquality.gov.au
The toxic effects of organophosphates like this compound are exerted through their interaction with the enzyme acetylcholinesterase (AChE). waterquality.gov.au The primary biological role of AChE is to terminate nerve impulse transmission by rapidly hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.net
Organophosphates inactivate AChE by phosphorylating a serine residue within the enzyme's active site. mdpi.com This process forms a stable, covalent bond between the phosphorus atom of the inhibitor and the serine hydroxyl group. The inactivation of the enzyme prevents it from breaking down acetylcholine. mdpi.comwikipedia.org The resulting accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of cholinergic receptors, massive disturbance of bodily functions, and ultimately, disruption of the nervous system. mdpi.comwikipedia.org
The parent compounds of this compound, such as demeton-S-methyl, are direct cholinesterase inhibitors. nih.gov Metabolic oxidation of these parent compounds can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov In some cases, these oxidized metabolites are more potent inhibitors of AChE than the original compound. nih.gov However, one study on demeton-S-methyl found that its oxidation to the sulfoxide and sulfone did not lead to a significant increase in inhibitory power against sheep erythrocyte cholinesterase. The respective I₅₀ values (the concentration required to inhibit 50% of enzyme activity) were 6.5 × 10⁻⁵ M for demeton-S-methyl, 4.1 × 10⁻⁵ M for the sulfoxide, and 2.3 × 10⁻⁵ M for the sulfone. inchem.org
The interaction is complex and can involve other processes. Kinetic studies on the related compound demeton-S-methyl have shown that in addition to inhibition, simultaneous molecular phenomena can occur, including spontaneous reactivation (where the enzyme regains function) and aging (a chemical change to the inhibited enzyme that prevents reactivation). nih.govnih.gov
The potency of this compound and its parent compounds varies significantly across different classes of non-target organisms. Birds and aquatic invertebrates are often cited as being particularly vulnerable. wikipedia.orgherts.ac.ukherts.ac.uk
Aquatic Invertebrates : Demeton (B52138) compounds are highly toxic to aquatic invertebrates. herts.ac.uk Demeton-S-methyl, a precursor, also demonstrates high acute toxicity to this group. wikipedia.orgherts.ac.uk For instance, 48-hour LC₅₀ (the concentration lethal to 50% of a test population) data for demeton-S-methyl in freshwater snails ranged from 2,800 to 35,000 µg/L. waterquality.gov.au
Fish : The toxicity to fish is generally categorized as moderate to high. waterquality.gov.au The 96-hour LC₅₀ for the parent compound demeton in four freshwater fish species showed a wide range of sensitivity, from 40-130 µg/L for the Bluegill (Lepomis macrochirus) to 3,600-16,000 µg/L for the Channel Catfish (Ictalurus punctatus). waterquality.gov.au Demeton-S-methyl is considered moderately to slightly toxic to fish, with a 48-hour LC₅₀ of 4.5 ppm (4,500 µg/L) for Rainbow Trout and 10 ppm (10,000 µg/L) for Carp. orst.edu
Birds : Birds are considered especially sensitive to the toxic effects of organophosphates. wildlifehealthaustralia.com.au Both demeton and demeton-S-methyl are classified as highly toxic to birds. nih.govherts.ac.ukherts.ac.uk The LC₅₀ for demeton-S-methyl in Japanese quail is approximately 50 ppm. orst.edu The heightened sensitivity in birds compared to mammals may be due to lower activity of certain metabolic enzymes that would otherwise detoxify the compounds. nih.govresearchgate.net
Beneficial Insects : As an insecticide, demeton-S-methyl is toxic to bees. orst.edu It is specifically noted as being highly toxic to honeybees. herts.ac.uk The parent compound, demeton, is rated as moderately toxic to honeybees. herts.ac.uk The use of such broad-spectrum insecticides can lead to a decline in beneficial insect populations, which may in turn cause a resurgence of non-targeted pests. ipmguidelinesforgrains.com.au
| Organism Group | Test Compound | Species | Toxicity Value (LC₅₀) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish | Demeton | Bluegill (Lepomis macrochirus) | 40 - 130 µg/L | 96 hours | waterquality.gov.au |
| Fish | Demeton | Rainbow Trout (Oncorhynchus mykiss) | 150 - 530 µg/L | 96 hours | waterquality.gov.au |
| Fish | Demeton-S-methyl | Rainbow Trout | 4,500 µg/L (4.5 ppm) | 48 hours | orst.edu |
| Fish | Demeton-S-methyl | Carp | 10,000 µg/L (10 ppm) | 48 hours | orst.edu |
| Aquatic Invertebrates | Demeton-S-methyl | Freshwater Snails | 2,800 - 35,000 µg/L | 48 hours | waterquality.gov.au |
| Birds | Demeton-S-methyl | Japanese Quail | ~50 ppm | Not Specified | orst.edu |
Sublethal Ecotoxicological Effects in Non-Target Organisms
Beyond acute mortality, exposure to sublethal concentrations of this compound and related organophosphates can induce a range of adverse effects in non-target organisms. These effects can impair the health and reproductive success of populations. In birds, low-concentration or short-term exposure to organophosphates can result in significant behavioral changes and chronic decreases in reproductive success, including reduced chick survival. wildlifehealthaustralia.com.au High-dose exposure that is not immediately lethal typically results in signs of acute toxicity such as excessive salivation, tremors, convulsions, and paralysis, with recovery often occurring within 48 hours for survivors. wildlifehealthaustralia.com.au In female rats fed Systox (a formulation of demeton) for 16 weeks, brain cholinesterase activity was inhibited by 93%, a significant physiological effect that points to the potential for severe sublethal impacts in mammals. wikipedia.org
Mechanisms of Systemic Action within Plant Matrices and Associated Organismal Interactions
This compound and its parent compounds are systemic insecticides. herts.ac.ukherts.ac.ukwaterquality.gov.au This means they are absorbed by the plant and translocated throughout its tissues via the sap. nih.govorst.edu This systemic distribution is a key part of its insecticidal action, as it allows the chemical to reach concentrations high enough to be effective against plant-sucking insects like aphids, mites, and sawflies. orst.edu
When an insect feeds on the juices of a treated plant, it ingests the insecticide, which then inhibits its acetylcholinesterase, leading to death. waterquality.gov.auorst.edu Plant metabolism studies have confirmed the presence of the sulfone within plant tissues following application of parent compounds. For example, after treating cabbages with oxydemeton-methyl (B133069) (the sulfoxide of demeton-S-methyl), the sulfone metabolite was identified, accounting for 8% of the recovered radioactivity. fao.org Similarly, studies on cotton plants showed that after application of demeton-S, it was absorbed rapidly and subsequently converted to its sulfoxide and sulfone analogs within the leaves. nih.gov This ensures that herbivores feeding on various parts of the plant, even those not directly sprayed, are exposed to the toxicant.
Plant Uptake, Translocation, and Metabolism
Root Uptake Mechanisms and Factors Influencing Absorption
The uptake of systemic pesticides like the precursors to demeton-O-methyl sulfone is primarily initiated through the root system when the compounds are present in the soil. Water-soluble pesticides are readily absorbed by the roots and subsequently transported to various parts of the plant oregonstate.edu. The movement of these chemicals from the soil into the root cells can occur through different pathways, including the symplastic pathway (through the cytoplasm of cells) and the apoplastic pathway (through the cell walls and intercellular spaces) acs.org.
Several factors can significantly influence the rate and extent of root absorption:
Soil Characteristics: The concentration of the pesticide in the soil pore water is a critical determinant of its availability for plant uptake. Soil properties such as organic matter content, texture, and pH can affect how much of the compound is adsorbed to soil particles versus how much remains dissolved in the soil water and available for absorption acs.org.
Chemical Properties: The physicochemical properties of the pesticide itself, such as its water solubility and octanol-water partition coefficient (Kow), influence its ability to be absorbed by roots and move within the plant nih.gov.
Xylem and Phloem Translocation Dynamics within Plant Structures
Once absorbed by the roots, systemic compounds are transported throughout the plant via its vascular tissues: the xylem and the phloem youtube.com.
Xylem Transport: The xylem is responsible for the long-distance transport of water and dissolved mineral nutrients from the roots to the aerial parts of the plant, such as the stem and leaves youtube.com. This movement is primarily unidirectional and is driven by the process of transpiration youtube.com. Systemic insecticides absorbed by the roots, including the precursors of this compound, enter the xylem and are carried upwards with the transpiration stream. This process distributes the compound throughout the foliage, making it effective against pests that feed on these tissues wikipedia.orgorst.edu.
Phloem Transport: The phloem transports sugars (produced during photosynthesis) and amino acids from the leaves (sources) to other parts of the plant where they are needed for growth or storage, such as fruits, seeds, and roots (sinks) youtube.com. Unlike xylem transport, phloem transport is multi-directional youtube.com. While the primary movement of root-absorbed systemic pesticides is through the xylem, some compounds may have the ability to move from the xylem into the phloem, allowing for more extensive distribution throughout the plant.
The systemic nature of demeton-S-methyl and oxydemeton-methyl (B133069) ensures they are distributed within the plant, allowing concentrations to reach levels sufficient to control sucking insects that feed on the plant's juices wikipedia.orgorst.edu.
Metabolite Formation within Plant Tissues (e.g., Conversion to this compound from Precursors in Plants)
Within plant tissues, demeton-S-methyl and its initial metabolite, oxydemeton-methyl (demeton-S-methyl sulfoxide), undergo metabolic transformation through oxidation wikipedia.orgnih.gov. The thioethyl group of the molecule is oxidized, first converting demeton-S-methyl into its sulfoxide (B87167), and then further oxidizing the sulfoxide to form the corresponding sulfone, demeton-S-methyl sulfone wikipedia.orgnih.govinchem.org. This metabolic pathway has been observed in a variety of plants, including apples, wheat, sugar beets, and cabbages fao.org.
A study on cabbages treated with radiolabeled [ethylene-1-14C]oxydemeton-methyl demonstrated this conversion process. Six weeks after the first of three foliar applications, analysis of the plant tissues revealed that while the parent compound (oxydemeton-methyl) accounted for 12% of the recovered radioactivity, its metabolite, the sulfone (M 01), accounted for 8% fao.org. This confirms that plants actively metabolize the precursor compound into this compound.
Accumulation and Distribution Patterns in Plant Organs
Following uptake and translocation, the parent compounds and their metabolites, including this compound, accumulate in various plant organs. The distribution is not uniform and changes over time as the plant continues to grow and metabolize the compounds.
A metabolism study using [ethylene-1-14C]oxydemeton-methyl applied to sugar beet plants provided detailed insights into the distribution of residues between the foliage (tops) and roots. The results showed that the total radioactive residue was significantly more concentrated in the plant tops than in the roots at all sampling intervals fao.org.
| Days After Application | Plant Organ | Total Radioactive Residue (% of applied 14C) |
|---|---|---|
| 6 | Tops | 84.7 |
| Roots | - | |
| 28 | Tops | 66.4 |
| Roots | 14.9 | |
| 42 | Tops | 54.4 |
| Roots | 15.4 |
Supervised residue trials on apples provide further data on the persistence and concentration of these compounds in fruit. In these trials, the total residue, determined by oxidizing all components to the sulfone and expressing the result as demeton-S-methyl, was measured at various intervals after the final application inchem.org.
| Days After Final Application | Average Total Residue (mg/kg) | Residue Range (mg/kg) |
|---|---|---|
| 0 | 0.43 | 0.21 - 0.89 |
| 14 | 0.21 | 0.10 - 0.36 |
| 21 | 0.15 | <0.01 - 0.33 |
| 28 | 0.12 | not detected - 0.47 |
| 35 | 0.09 | not detected - 0.37 |
Advanced Analytical Methodologies for Detection and Quantification
Extraction and Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical first step to isolate Demeton-O-methyl sulfone from interfering components in complex matrices, thereby enhancing the accuracy and sensitivity of subsequent analyses.
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For the analysis of this compound and its parent compounds in biological specimens, such as blood and tissue, C18 cartridges have proven effective. nih.gov In one validated method, after extraction, these cartridges were used for sample cleanup, enabling the detection of this compound at very low concentrations. nih.gov The limit of detection for this compound in blood was established at 2 ng/g, demonstrating the sensitivity of the method even in challenging biological matrices. nih.gov
SPE is also incorporated as a cleanup step in broader multi-residue methods for organophosphate pesticides. For instance, a method for analyzing 57 organophosphates in fruits and vegetables utilizes SPE with graphitized carbon black (GCB) and primary secondary amine (PSA) cartridges to effectively remove matrix interferences prior to instrumental analysis. iaea.orgnih.gov
Table 1: Application of SPE in the Analysis of this compound
| Matrix | SPE Sorbent | Purpose | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Human Blood & Tissue | C18 | Cleanup | 2 ng/g | nih.gov |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches
The QuEChERS method has become a popular and effective approach for the extraction of pesticide residues from a wide variety of food and environmental matrices. This technique combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
A validation study for the analysis of 28 pesticides, including Demeton-S-methyl sulfone, in a complex matrix like rice-based baby food, demonstrated the utility of the QuEChERS method. The procedure involved extraction with acetonitrile followed by a cleanup step. This approach, coupled with LC-MS/MS analysis, achieved a limit of quantification (LOQ) of 0.005 mg/kg for Demeton-S-methyl sulfone in this challenging matrix.
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating this compound from other compounds in a sample extract before its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of thermally stable and volatile compounds. While this compound is a polar metabolite, GC-MS can be employed for its analysis, often after a derivatization step or with specialized injection techniques.
In a comprehensive method for the determination of Demeton-S-methyl and its metabolites, including the sulfone, gas chromatography is used after an oxidation step that converts all related compounds to the sulfone. The final determination is carried out using a flame photometric detector, but GC-MS is a common alternative for confirmation. One study on various methyl sulfone metabolites utilized GC-MS with electron capture negative ionization (ECNI) for enhanced sensitivity, achieving limits of detection in the range of 0.06 to 0.10 ng/g lipid weight for the studied compounds. nih.gov
Table 2: Example of GC-MS Parameters for General Pesticide Analysis
| Parameter | Setting |
|---|---|
| Column | Varies (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 70°C to 300°C) |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Applications
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of polar and thermally labile compounds like this compound. This technique offers high sensitivity and selectivity, allowing for direct analysis without the need for derivatization.
Several studies have detailed the successful application of LC-MS/MS for the determination of this compound in diverse matrices. For instance, a sensitive method was established for its quantification in human blood and tissue samples using high-performance liquid chromatography with mass selective detection. nih.gov Another study focused on the simultaneous determination of Demeton-S-methyl, Oxydemeton-methyl (B133069), and Demeton-S-methylsulfone in agricultural products by LC-MS.
In a validation report for pesticides in rice-based baby food, LC-MS/MS was used for the analysis of Demeton-S-methyl sulfone. The method utilized an electrospray ionization (ESI) source in positive mode. Specific precursor and product ions were monitored for quantification and confirmation.
Table 3: LC-MS/MS Parameters for Demeton-S-methyl sulfone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatographic Column | C18 reversed-phase | nih.gov |
| Mobile Phase | Gradient of acetonitrile and water with additives (e.g., formic acid) | sielc.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generic |
| Precursor Ion (m/z) | 247 (for Oxydemeton-methyl, a related compound) | mhlw.go.jp |
| Product Ions (m/z) | 169, 109 (for Oxydemeton-methyl, a related compound) | mhlw.go.jp |
Spectroscopic and Other Detection Modalities
While mass spectrometry is the most common detection method coupled with chromatography for the analysis of this compound, other detectors have also been utilized, particularly in older methods or for specific applications.
The Flame Photometric Detector (FPD) is a selective detector for sulfur- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound. chromatographytoday.com In some multi-residue methods, after an oxidation step to convert all related compounds to the sulfone, a gas chromatograph equipped with an FPD is used for quantification. The Pulsed Flame Photometric Detector (PFPD) is an advancement over the traditional FPD, offering improved sensitivity and selectivity. iaea.orgnih.govdavidsonanalytical.co.uknih.gov It can be operated in a phosphorus-selective mode for the analysis of organophosphorus pesticides. iaea.orgnih.govdavidsonanalytical.co.uk
Thin-Layer Chromatography (TLC) has also been employed for the analysis of pesticide residues, including this compound. fao.organalyticaltoxicology.comresearchgate.netiaea.org In metabolic studies of the parent compound, Oxydemeton-methyl, TLC was used to separate and identify metabolites, including the sulfone, in various sample extracts. fao.org While not as sensitive or quantitative as modern chromatographic techniques, TLC can be a useful screening tool. analyticaltoxicology.comresearchgate.netiaea.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Demeton-S-methyl |
| Oxydemeton-methyl |
| Demeton-S-methylsulfone |
| Acetonitrile |
Method Validation and Quality Assurance in Environmental and Biological Monitoring (Accuracy, Sensitivity, Reproducibility, Detection Limits)
The reliable monitoring of this compound and its related compounds in environmental and biological samples hinges on the implementation of rigorously validated analytical methods. Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. This involves a comprehensive evaluation of several performance characteristics to ensure the data generated are accurate, reliable, and reproducible. For this compound, as with other pesticide residues, quality assurance protocols are essential for generating data that can be confidently used for regulatory compliance, human exposure assessment, and environmental risk management.
Key parameters assessed during method validation include accuracy, sensitivity (defined by detection and quantification limits), and reproducibility (also known as precision). These parameters ensure that the analytical method can reliably detect and quantify the target analyte at relevant concentrations in complex matrices such as food, water, and biological tissues.
Accuracy
Accuracy refers to the closeness of a measured value to a standard or known true value. In pesticide residue analysis, it is typically evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix. The sample is then processed through the entire analytical procedure, and the percentage of the added analyte that is recovered is calculated. High recovery rates indicate a high degree of accuracy.
For the analysis of demeton-S-methylsulfone, which is the common analytical target for residues of oxydemeton-methyl and demeton-S-methyl, methods have demonstrated strong accuracy across different matrices. In a multi-residue gas-liquid chromatography (GLC) method reported by the Netherlands, the mean recovery for demeton-S-methylsulfone from lettuce samples was 107% fao.org. A liquid chromatography-mass spectrometry (LC-MS) method developed for various agricultural products showed average recoveries ranging from 73.8% to 102.5% across ten different sample types semanticscholar.org.
Table 1: Accuracy of Analytical Methods for Demeton-S-methylsulfone in Food Matrices
| Analytical Method | Matrix | Fortification Level | Mean Recovery (%) |
| Gas-Liquid Chromatography (GLC) with Ion Trap Detector (ITD) | Lettuce | 0.29 mg/kg | 107% fao.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 10 Agricultural Products | 0.05 µg/g | 73.8% - 102.5% semanticscholar.org |
Sensitivity and Detection Limits
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for ensuring that monitoring methods can detect residues at or below maximum residue limits (MRLs) set by regulatory bodies.
Validated methods for demeton-S-methylsulfone have achieved low detection limits suitable for both biological and environmental monitoring. A highly sensitive high-performance liquid chromatography with mass selective detection (LC-MS) method established for biological specimens demonstrated an LOD of 2 ng/g for demeton-S-methylsulfon in human blood researchgate.net. For food matrices, a multi-residue GLC method reported an estimated LOQ between 0.01 and 0.05 mg/kg fao.org.
Table 2: Sensitivity of Analytical Methods for Demeton-S-methylsulfone
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Human Blood | 2 ng/g researchgate.net | Not Reported |
| Gas-Liquid Chromatography (GLC) with Ion Trap Detector (ITD) | Foodstuffs | Not Reported | 0.01 - 0.05 mg/kg fao.org |
Reproducibility
Reproducibility, or precision, measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is assessed at two levels:
Intra-assay precision (Repeatability): The variation observed within a single analytical run on the same day.
Inter-assay precision: The variation observed between different analytical runs, often performed on different days or by different analysts.
A low RSD value indicates high precision. A study utilizing LC-MS for the analysis of demeton-S-methylsulfone in ten types of agricultural products reported relative standard deviations of ≤5.7%, demonstrating excellent method reproducibility semanticscholar.org. Furthermore, a large-scale validation study for hundreds of pesticides, including demeton-S-methyl-sulfone, confirmed that the analytical method exhibited reproducibility with an RSD of less than 20% at the LOQ level, which is a common acceptance criterion in pesticide analysis guidelines shimadzu.nl.
Table 3: Reproducibility of Analytical Methods for Demeton-S-methylsulfone
| Analytical Method | Matrix | Fortification Level | Relative Standard Deviation (RSD) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 10 Agricultural Products | 0.05 µg/g | ≤ 5.7% semanticscholar.org |
| LC-MS/MS & GC-MS/MS | Cucumber | Limit of Quantification (LOQ) | < 20% shimadzu.nl |
Regulatory Science Perspectives and Environmental Monitoring Frameworks
Environmental Monitoring Strategies for Transformation Products
The regular monitoring of pesticide residues, including transformation products like Demeton-O-methyl sulfone, is crucial for ensuring public and environmental safety. hpc-standards.com this compound is recognized as a degradation product of the insecticide Demeton-S-methyl. hpc-standards.com Monitoring strategies often rely on the use of high-purity analytical reference materials to ensure the accuracy and reliability of measurements in food and environmental laboratories. hpc-standards.com
Analytical methods for residue monitoring typically involve determining a combined residue of demeton-S-methyl, its sulfoxide (B87167) (oxydemeton-methyl), and the sulfone (demeton-S-methylsulfone). fao.org A common procedure involves extracting the residues from a sample, oxidizing the extracted compounds to the sulfone form, and then analyzing the resulting single compound. fao.orginchem.org Advanced analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for the sensitive identification and quantification of these residues in various matrices, including agricultural products. nih.govmhlw.go.jp For instance, a validated LC-MS method can detect demeton-S-methylsulfon in biological samples at a limit of 2 ng/g. nih.govresearchgate.net
These monitoring efforts are essential for adhering to regulatory standards and for the continuous surveillance of environmental contamination to prevent adverse impacts. hpc-standards.com
Global and Regional Regulatory Classifications Based on Environmental Persistence and Non-Human Ecotoxicity
Very little specific data is available regarding the environmental fate or ecotoxicology of this compound itself. herts.ac.uk However, its regulatory status is often tied to that of its parent compounds, which are heavily restricted or banned globally.
The parent compound, Demeton (B52138), is no longer found in any registered pesticide products in the United States and is considered cancelled. nih.gov Similarly, Demeton-S-methyl is not approved for use in the European Union or the United Kingdom. herts.ac.uknih.gov this compound is also not approved for use as a plant protection agent in the UK and is not approved under EC Regulation 1107/2009. herts.ac.uk
While specific data on the persistence of the sulfone is limited, it is known that Demeton-S-methyl sulfone can persist in the environment, necessitating monitoring of its degradation and accumulation. hpc-standards.com The parent compound, Demeton-S-methyl, is considered non-persistent in the environment and does not accumulate in organisms. wikipedia.org However, it is highly toxic to non-human species, including birds, fish, and especially aquatic invertebrates. wikipedia.orgepa.gov This high ecotoxicity is a significant factor in its stringent regulation.
| Compound | Jurisdiction | Regulatory Status | Citation |
|---|---|---|---|
| This compound | United Kingdom | Not approved | herts.ac.uk |
| This compound | European Union (EC Reg 1107/2009) | Not approved | herts.ac.uk |
| Demeton-S-methyl sulfone | United Kingdom | Not approved | herts.ac.uk |
| Demeton-S-methyl sulfone | European Union (EC Reg 1107/2009) | Not approved | herts.ac.uk |
| Demeton-S-methyl | European Union | Not approved | nih.gov |
| Demeton | United States | Cancelled | nih.gov |
Environmental Risk Assessment Methodologies for Persistent Metabolites
The environmental risk assessment of pesticide metabolites is a critical component of the regulatory process. nih.gov When parent pesticide compounds undergo transformation in the environment, their metabolites must be assessed to the extent required by specific regulations. nih.gov A major consideration in this assessment is the potential for species differences in metabolism and the resulting toxicity. nih.gov
For organophosphates, risk assessment often involves a deterministic approach using Risk Quotients (RQs), which compare the measured environmental concentrations with the known toxicological effects on sentinel species. researchgate.net However, this method can be conservative and may overestimate risk. researchgate.net
In the European Union, specific guidance exists for assessing the toxicological profile of pesticide metabolites found in groundwater. nih.gov For the parent compound Demeton-S-methyl, Australian and New Zealand guidelines have established a low-reliability trigger value of 4 µg/L for freshwater, which is used as an indicative interim working level due to a lack of comprehensive ecotoxicity data. waterquality.gov.au This highlights the challenge posed by data gaps for both parent compounds and their metabolites, which complicates a full risk assessment. herts.ac.ukherts.ac.uk
Development of Environmental Guidelines and Remediation Strategies
Given the toxicity of organophosphate compounds and their potential for environmental persistence and accumulation, there is a significant need for effective remediation strategies. frontiersin.org Conventional methods for dealing with contamination, such as chemical treatment or incineration, can be costly and may pose secondary risks. researchgate.net
Current research is focused on developing safer and more economically feasible methods, with a strong interest in bioremediation. frontiersin.orgresearchgate.net This approach uses microbial species or purified enzymes to degrade toxic compounds. frontiersin.org Organophosphate hydrolyzing enzymes, in particular, are being explored for their ability to neutralize pesticides in the environment. frontiersin.org Research is ongoing to enhance the catalytic properties of these enzymes to create systems for the detection and complete destruction of organophosphate neurotoxins. usda.gov
Other advanced remediation techniques being investigated include the use of adsorbent materials like activated carbon, biochar, and zeolites, as well as heterogeneous catalysis with nanoparticles, which can be highly effective in degrading persistent pesticides in water and soil. nih.gov For example, some fungi, such as Trametes versicolor, can break down organophosphates by secreting chemicals that catalyze degradation and alter soil pH to promote hydrolysis, a key process in breaking down these pesticides. usf.edu
Future Research Directions and Interdisciplinary Investigations
Elucidation of Underexplored Environmental Fate Pathways
The environmental fate of Demeton-O-methyl sulfone is not well-documented, with very little specific data available. herts.ac.uk Its primary formation pathway is through the metabolic oxidation of demeton-S-methyl, first to its sulfoxide (B87167) (oxydemeton-methyl) and subsequently to the sulfone. wikipedia.org However, the degradation and dissipation of the sulfone itself represent a critical knowledge gap. Future research must focus on several underexplored pathways to build a comprehensive environmental profile.
Key Underexplored Pathways:
Photodegradation: The role of sunlight in the degradation of this compound is largely unknown. Studies on the parent sulfoxide, oxydemeton-methyl (B133069), have shown that its degradation rate in natural sunlight is not significantly different from that in the dark, suggesting direct photolysis may not be a primary dissipation route for these metabolites. fao.org However, indirect photolysis, mediated by substances like humic acids in natural waters, could still be a relevant pathway. Research on other organophosphates has identified sulfoxides and sulfones as photodegradation by-products, but the subsequent fate of these oxidized products is less clear. researchgate.net Controlled laboratory studies are needed to determine the photodegradation quantum yield and half-life of this compound in various environmental media.
Biodegradation: While microorganisms are known to degrade organophosphorus compounds, the specific microbial pathways for the complete mineralization of this compound have not been identified. oup.comnih.gov Research should aim to isolate and characterize bacteria and fungi capable of utilizing the sulfone as a carbon or phosphorus source. Understanding the enzymatic processes involved is crucial, as metabolites formed during biodegradation can sometimes be more persistent or toxic than the parent compound. mdpi.com
Formation of Bound Residues: A significant and often overlooked environmental fate pathway for pesticide metabolites is the formation of non-extractable, or "bound," residues (NERs) in soil and sediment. pfmodels.org Metabolites containing reactive chemical groups can form covalent bonds with soil organic matter, sequestering them from the mobile environmental pool. pfmodels.org While this reduces their immediate bioavailability, these bound residues can be released over time, acting as a long-term source of contamination. The potential for this compound to form NERs, the stability of these residues, and their long-term reversibility are critical areas for future investigation.
| Parameter | Compound | Value | Source |
| Persistence | Demeton-S-methyl | Soil half-life: Not persistent | herts.ac.uk |
| Water Solubility | Demeton-S-methyl | Highly soluble | herts.ac.uk |
| Groundwater Leachability | Demeton-S-methyl | Not expected to leach | herts.ac.uk |
Advanced Modeling of Environmental Transport and Bioavailability
Predicting the movement, persistence, and potential for biological uptake of this compound requires the application of advanced environmental fate models. As a transformation product (TP), modeling its fate is more complex than for a parent pesticide because its introduction into the environment is not from direct application but through the degradation of another chemical. frontiersin.orgresearchgate.net
Current regulatory models like PRZM (Pesticide Root Zone Model), PELMO (Pesticide Leaching Model), and SWAT (Soil and Water Assessment Tool) are used to estimate pesticide concentrations in the environment, but their ability to handle the complex formation and degradation schemes of metabolites is often limited. frontiersin.orgresearchgate.netstone-env.com Future research should focus on refining and applying more sophisticated modeling approaches.
Multi-Compartment Fate Models: Fugacity models are particularly well-suited for this purpose. researchgate.net Fugacity, a measure of a chemical's escaping tendency from a phase, allows for the prediction of how a substance will partition between different environmental compartments like air, water, soil, sediment, and biota. nih.govulisboa.pt Developing a Level III or IV fugacity model for the entire demeton-S-methyl degradation chain (parent → sulfoxide → sulfone) would provide a more holistic view of where the sulfone is likely to accumulate.
Bioavailability and Food Web Models: Beyond environmental concentrations, the critical question is bioavailability—the fraction of the chemical that is available for uptake by organisms. This is influenced by factors like soil organic carbon and sediment binding. Advanced models can incorporate these parameters to predict bioavailable concentrations. Furthermore, food web models based on fugacity can be used to assess the potential for bioaccumulation and biomagnification of this compound through different trophic levels. ulisboa.pt
Predictive Modeling for TPs: Given the vast number of potential pesticide metabolites, an emerging field is the use of Quantitative Structure-Property Relationship (QSPR) models. frontiersin.orgresearchgate.net These models predict the physicochemical properties and fate characteristics of a chemical based on its molecular structure. Developing and validating a QSPR model for organophosphate sulfones could allow for the estimation of key modeling parameters (like soil sorption and degradation rates) for this compound, even in the absence of extensive experimental data. frontiersin.orgresearchgate.net
| Model Type | Name(s) | Application | Source |
| Leaching Models | PRZM, PELMO, PEARL, MACRO | Predict pesticide movement through the soil profile to groundwater. | frontiersin.orgstone-env.com |
| Watershed Scale Models | SWAT | Simulates water quality and pesticide transport in entire watersheds. | stone-env.com |
| Multi-Compartment Models | Fugacity Models | Predicts chemical partitioning and transport between air, water, soil, and biota. | researchgate.netnih.gov |
Development of Sustainable Remediation Technologies for Contaminated Ecosystems
As a persistent and toxic metabolite, the removal of this compound from contaminated soil and water is a significant challenge that requires sustainable and effective remediation technologies. Research in this area should move beyond traditional disposal methods and focus on technologies that degrade the contaminant into non-toxic products.
Bioremediation: This approach uses microorganisms or their enzymes to break down pollutants. ijcmas.com Future work should focus on:
Enzyme-based Remediation: Isolating and immobilizing specific enzymes, such as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs), on stable matrices could create powerful bio-filters for water treatment. nih.govmdpi.com These cell-free systems avoid the complexities of maintaining live microbial populations. nih.gov
Microbial Consortia: Developing consortia of bacteria and fungi with complementary metabolic pathways could achieve complete mineralization of this compound. nih.gov
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, that can non-selectively degrade recalcitrant organic pollutants. researchgate.net
Photocatalysis: Using semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) activated by UV or solar light is a promising AOP. mdpi.commdpi.com Research is needed to optimize photocatalytic systems for the specific degradation of organophosphate sulfones, investigating factors like catalyst formulation, pH, and the presence of co-contaminants. diva-portal.org
Adsorption by Sustainable Materials: While not a destructive technology, adsorption can be used to concentrate the pollutant for subsequent treatment. Research should focus on low-cost, sustainable adsorbents like biochar and activated carbon derived from agricultural waste to remove this compound from water.
Role of this compound in Environmental Metabolomics and Exposomics Studies
The fields of exposomics and metabolomics offer powerful tools to understand the complex interactions between environmental exposures and biological health. mdpi.com The "exposome" refers to the totality of environmental exposures an individual experiences over a lifetime, while "metabolomics" is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.govscispace.com this compound can play a crucial role in bridging these two disciplines.
Biomarker of Exposure: The detection of this compound in human or wildlife tissues is a definitive indicator of exposure to its parent compounds, demeton-S-methyl or oxydemeton-methyl. hpc-standards.com Sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), have already been developed to quantify the sulfone in biological samples for forensic purposes. nih.gov In an exposomics context, including the sulfone in large-scale biomonitoring studies can provide a more accurate assessment of exposure from the demeton-methyl family of pesticides, as it accounts for the metabolic conversion of the parent compounds. researchgate.netnih.gov
Linking Exposure to Effect: The ultimate goal of integrating exposomics and metabolomics is to link specific chemical exposures to early biological effects. mdpi.com As a known neurotoxin that inhibits acetylcholinesterase, exposure to this compound is expected to cause perturbations in the metabolome, particularly in pathways related to neurotransmission and oxidative stress. herts.ac.uk Future studies could correlate the levels of this compound in biological samples (the exposure) with changes in endogenous metabolites (the effect). Identifying such a "metabolic signature" could lead to the development of early-effect biomarkers, allowing for the detection of adverse health impacts long before the onset of clinical disease. frontiersin.org This approach is central to building a comprehensive understanding of the "neurodevelopmental pesticide exposome" and its impact on public health. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
